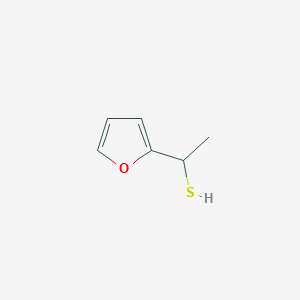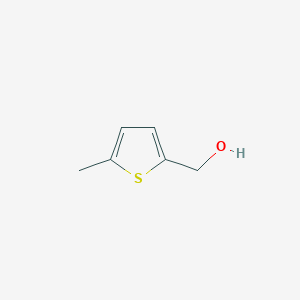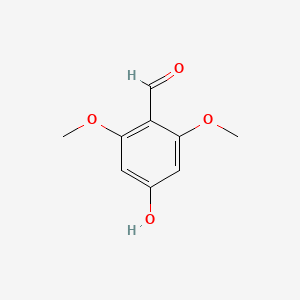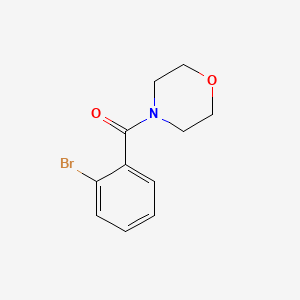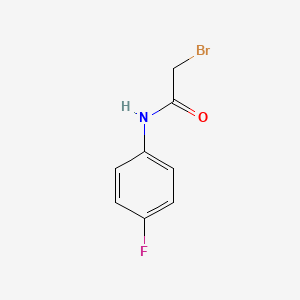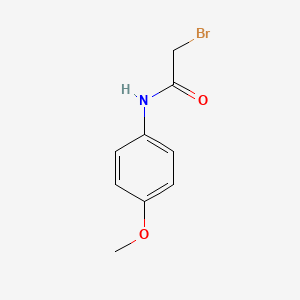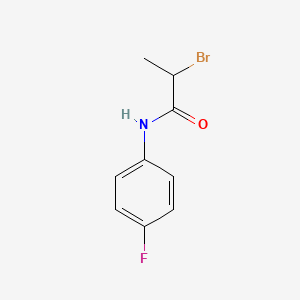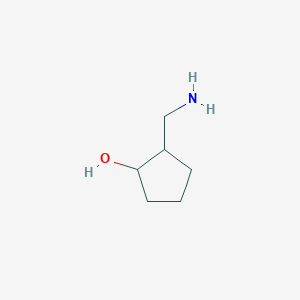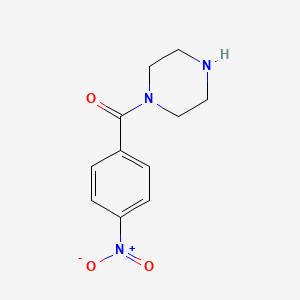
1-(4-Nitrobenzoyl)piperazin
Übersicht
Beschreibung
1-(4-Nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 4-nitrobenzoyl group
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrobenzoyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal labeling agent.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Biochemische Analyse
Biochemical Properties
1-(4-Nitrobenzoyl)piperazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including acetylcholinesterase and gamma-aminobutyric acid (GABA) receptors . The interaction with acetylcholinesterase involves reversible inhibition, which affects the hydrolysis of acetylcholine, a neurotransmitter crucial for nerve signal transmission. Additionally, 1-(4-Nitrobenzoyl)piperazine acts as an agonist for GABA receptors, influencing neurotransmission and potentially modulating neurological functions .
Cellular Effects
The effects of 1-(4-Nitrobenzoyl)piperazine on cellular processes are diverse and significant. This compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, 1-(4-Nitrobenzoyl)piperazine has been observed to affect the expression of genes involved in neurotransmission and metabolic pathways . It also impacts cellular metabolism by altering the activity of enzymes involved in energy production and utilization. These effects can lead to changes in cellular function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-(4-Nitrobenzoyl)piperazine exerts its effects through specific binding interactions with biomolecules. The compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in synaptic clefts . This inhibition disrupts normal neurotransmission and can result in various physiological effects. Additionally, 1-(4-Nitrobenzoyl)piperazine interacts with GABA receptors, enhancing their activity and modulating inhibitory neurotransmission . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Nitrobenzoyl)piperazine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods . The long-term effects of 1-(4-Nitrobenzoyl)piperazine on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-(4-Nitrobenzoyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . In animal studies, doses exceeding certain thresholds have been associated with neurotoxic symptoms, including tremors, convulsions, and central nervous system depression . These findings highlight the importance of dosage considerations in the use of 1-(4-Nitrobenzoyl)piperazine for research and potential therapeutic applications.
Metabolic Pathways
1-(4-Nitrobenzoyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with acetylcholinesterase and GABA receptors influences metabolic processes related to neurotransmission and energy metabolism . Additionally, 1-(4-Nitrobenzoyl)piperazine may affect the levels of metabolites involved in these pathways, further modulating cellular function and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-(4-Nitrobenzoyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can influence its activity and function. Studies have shown that 1-(4-Nitrobenzoyl)piperazine is distributed in various tissues, with a preference for neural tissues due to its interactions with neurotransmitter receptors . This distribution pattern is crucial for understanding the compound’s effects on cellular and physiological processes.
Subcellular Localization
1-(4-Nitrobenzoyl)piperazine exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in synaptic regions, where it interacts with neurotransmitter receptors and enzymes involved in neurotransmission . Additionally, post-translational modifications and targeting signals may direct 1-(4-Nitrobenzoyl)piperazine to specific cellular compartments, influencing its biochemical and cellular effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzoyl)piperazine can be synthesized through the reaction of piperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The general reaction scheme is as follows: [ \text{Piperazine} + \text{4-Nitrobenzoyl chloride} \rightarrow \text{1-(4-Nitrobenzoyl)piperazine} ]
Industrial Production Methods: Industrial production methods for 1-(4-Nitrobenzoyl)piperazine involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(4-Nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 1-(4-Aminobenzoyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrobenzoyl)piperazine involves its interaction with biological molecules. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperazine ring provides a scaffold that can be modified to enhance its binding affinity and specificity for different molecular targets .
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrobenzoyl)piperazine can be compared with other piperazine derivatives such as:
- 1-(4-Fluorobenzoyl)piperazine
- 1-(4-Bromobenzoyl)piperazine
- 1-(4-Aminobenzoyl)piperazine
Uniqueness: 1-(4-Nitrobenzoyl)piperazine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can be selectively reduced or substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-7-5-12-6-8-13)9-1-3-10(4-2-9)14(16)17/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQSQKKHPVVUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337813 | |
| Record name | 1-(4-Nitrobenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72141-41-4 | |
| Record name | 1-(4-Nitrobenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72141-41-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the structure of 1-(4-Nitrobenzoyl)piperazine and how was this confirmed?
A1: 1-(4-Nitrobenzoyl)piperazine exhibits two distinct conformational shapes. This is due to both the partial double bond character of the amide bond and the restricted rotation around the piperazine ring. These conformations were observed through ¹H NMR, with two distinct coalescence points indicating the energy barriers between them. The conformational flexibility was further confirmed through X-ray diffraction analysis of single crystals.
Q2: What potential application does 1-(4-Nitrobenzoyl)piperazine have in bioorthogonal chemistry?
A2: The nitro group within 1-(4-Nitrobenzoyl)piperazine allows for its reaction with [¹⁸F]F⁻, showcasing its potential as a building block for ¹⁸F-labeled compounds. This is particularly relevant for Positron Emission Tomography (PET) imaging applications. While not explored in the study, the presence of the nitro group also opens possibilities for further modification, such as reduction to an amine, which could be leveraged for conjugation to biomolecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


